molecular formula C8H8N2O2 B2537353 2-Methyl-5-[(E)-2-nitroethenyl]pyridine CAS No. 1207517-61-0

2-Methyl-5-[(E)-2-nitroethenyl]pyridine

Cat. No.: B2537353
CAS No.: 1207517-61-0
M. Wt: 164.164
InChI Key: SHFOVTPOZDIGET-SNAWJCMRSA-N
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Description

2-Methyl-5-[(E)-2-nitroethenyl]pyridine is a chemical compound with the molecular formula C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol . Its CAS Registry Number is 1207517-61-0 . This compound is an E-configuration nitrovinyl derivative of 2-picoline, a structure that incorporates both a pyridine ring and a nitroalkene functional group, making it a valuable building block in organic synthesis and medicinal chemistry research. The conjugated system present in the molecule can be key in the development of novel pharmaceuticals and materials with specific electronic properties. Researchers utilize this compound for its potential as an intermediate in the synthesis of more complex molecules, including those with potential biological activity. The compound is provided with high purity for research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-[(E)-2-nitroethenyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-7-2-3-8(6-9-7)4-5-10(11)12/h2-6H,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFOVTPOZDIGET-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207517-61-0
Record name 2-methyl-5-[(E)-2-nitroethenyl]pyridine
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Structural Classification Within Nitroethenyl Pyridines

2-Methyl-5-[(E)-2-nitroethenyl]pyridine is a substituted heteroaromatic compound. Its structure is defined by a central pyridine (B92270) ring, which is a six-membered aromatic ring containing one nitrogen atom. nih.gov This core is functionalized at two positions: a methyl group (-CH₃) at the 2-position and a (E)-2-nitroethenyl group [-CH=CHNO₂] at the 5-position.

The nomenclature can be deconstructed as follows:

Pyridine : The parent six-membered nitrogen-containing heterocycle.

2-Methyl : A methyl group is attached to the carbon atom adjacent to the ring's nitrogen atom.

5-[(E)-2-nitroethenyl] : A substituent at the 5-position of the pyridine ring. This group consists of an ethenyl (vinyl) bridge with a nitro group attached to the terminal carbon. The (E) designation specifies the stereochemistry of the double bond, indicating that the high-priority substituents on each carbon of the double bond are on opposite sides (trans configuration).

The presence of the electron-withdrawing nitro group conjugated with the pyridine ring via the ethenyl bridge significantly influences the electronic properties of the molecule, making the double bond highly susceptible to nucleophilic attack and rendering the compound a valuable intermediate in various organic syntheses.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
IUPAC Name This compound
SMILES CC1=NC=C(C=C1)/C=C/N+[O-]

| InChI Key | SHFOVTPOZDIGET-SNAWJCMRSA-N |

Data sourced from PubChemLite. uni.lu

Significance of Pyridine Scaffolds in Chemical Synthesis

The pyridine (B92270) ring, the core of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine, is one of the most important heterocyclic scaffolds in organic chemistry. nih.govrsc.org Structurally similar to benzene (B151609) with one CH group replaced by a nitrogen atom, its derivatives are ubiquitous in nature and synthetic chemistry. nih.gov

The significance of the pyridine scaffold stems from several key properties:

Presence in Natural Products : The pyridine nucleus is found in a wide array of natural products, including essential vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), coenzymes such as NAD/NADH, and numerous alkaloids like nicotine. nih.govrsc.orgdovepress.com

Pharmacological Importance : Pyridine derivatives are highly sought-after in the pharmaceutical industry due to their wide range of biological activities. nih.govresearchgate.net The nitrogen atom can improve the water solubility and bioavailability of drug molecules. nih.govresearchgate.net Consequently, the pyridine scaffold is a "privileged scaffold," appearing in a multitude of FDA-approved drugs for treating a diverse range of diseases. nih.govdovepress.com

Versatility in Synthesis : As a building block, the pyridine ring is exceptionally versatile. It can be readily functionalized and serves as a precursor for a vast number of pharmaceuticals and agrochemicals, including insecticides, fungicides, and herbicides. nih.govrsc.orgresearchgate.net Its derivatives are also used as ligands in organometallic chemistry and asymmetric catalysis. nih.gov

Table 2: Examples of Commercially Available Drugs Containing a Pyridine Scaffold

Drug Name Therapeutic Use
Isoniazid Antitubercular
Nifedipine Antihypertensive / Calcium Channel Blocker
Piroxicam Non-steroidal Anti-inflammatory Drug (NSAID)
Amlodipine Antihypertensive / Calcium Channel Blocker

| Loratadine | Antihistamine |

Historical Context of Nitroethenyl Compounds in Organic Transformations

Established Synthetic Pathways to Nitroethenyl Pyridines

The creation of the nitroethenyl group attached to the pyridine (B92270) ring is a critical step in the synthesis of the target molecule. Condensation reactions are the primary methods utilized for this transformation, offering reliable routes to the desired product.

Condensation Reactions for (E)-2-nitroethenyl Moiety Formation

The formation of the carbon-carbon double bond of the nitroethenyl group is typically achieved through condensation reactions between a pyridine aldehyde and a nitroalkane. The stereochemistry of the double bond is a key consideration, with the (E)-isomer often being the thermodynamically more stable and desired product.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation and serves as a powerful tool for carbon-carbon bond formation. wikipedia.org It involves the reaction of a carbonyl compound, in this case, a pyridine carbaldehyde, with a compound containing an active methylene (B1212753) group, such as nitromethane (B149229). wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene compound without causing self-condensation of the aldehyde. wikipedia.org

The general mechanism involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step leads to the formation of the α,β-unsaturated product. wikipedia.org The use of pyridine as a solvent in what is known as the Doebner modification can facilitate both the condensation and a subsequent decarboxylation if a carboxylic acid group is present in the active methylene compound. organic-chemistry.org

Studies have shown that the pyridine ring itself can play a dual role in the Knoevenagel condensation. It can activate the methylene compound by abstracting a proton via the nitrogen's lone pair and also activate the carbonyl group. bas.bg This intrinsic reactivity can sometimes allow the reaction to proceed efficiently even without an external catalyst. bas.bg The choice of solvent and catalyst can be optimized to achieve high yields and selectivity for the desired (E)-isomer.

Reactants Catalyst/Conditions Product Key Features
Pyridinecarbaldehydes, MalononitrileCatalyst-free, water-mediatedα,β-unsaturated productGreen chemistry approach, often with high yields. bas.bgrsc.org
2-Methoxybenzaldehyde, Thiobarbituric acidPiperidine (B6355638), Ethanol(Z)-enoneThe more stable Z-isomer is obtained through equilibration. wikipedia.org
Aldehydes, Active Methylene CompoundsPyridinedicarboxamide functionalized mesoporous organosilicaα,β-unsaturated productHeterogeneous catalysis, high conversion, and selectivity. nih.gov

The Henry reaction, also known as the nitroaldol reaction, is another cornerstone of carbon-carbon bond formation, specifically for the synthesis of β-nitro alcohols. organic-chemistry.orgwikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.orgtcichemicals.com The resulting β-nitro alcohol can then be dehydrated to yield a nitroalkene, which is the key intermediate for the (E)-2-nitroethenyl moiety.

The reaction is initiated by the deprotonation of the α-carbon of the nitroalkane by a base, forming a nitronate anion. wikipedia.org This nucleophilic anion then attacks the carbonyl carbon of the aldehyde. Protonation of the resulting alkoxide furnishes the β-nitro alcohol. wikipedia.org Subsequent elimination of water, often acid- or base-catalyzed, leads to the formation of the nitroalkene. organic-chemistry.org The conditions for the dehydration step can be controlled to favor the formation of the thermodynamically more stable (E)-isomer.

A variety of catalysts, including transition metal complexes, have been developed to control the stereoselectivity of the Henry reaction, although for the synthesis of a simple nitroalkene, basic conditions are generally sufficient. niscpr.res.in

Reaction Type Reactants Intermediate Final Product Catalyst/Conditions
Henry ReactionAldehyde, Nitroalkaneβ-Nitro alcoholNitroalkeneBase (e.g., organic or inorganic bases) tcichemicals.com
Asymmetric Henry ReactionAldehyde, NitroalkaneChiral β-Nitro alcoholChiral NitroalkeneTransition metal complexes niscpr.res.in

Pyridine Ring Functionalization Strategies

The synthesis of the precursor, 2-methyl-5-formylpyridine, requires specific functionalization of the pyridine ring. This involves the introduction of a methyl group and a formyl group (or a precursor that can be converted to a formyl group) at the desired positions.

Introducing a nitro group onto the pyridine ring, which can subsequently be converted to other functional groups, is a common strategy. The nitration of pyridine itself is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. However, the presence of activating groups can direct the position of nitration.

The nitration of pyridine compounds can be achieved using reagents like dinitrogen pentoxide (N₂O₅) followed by treatment with sodium bisulfite (NaHSO₃). rsc.org This method proceeds through the formation of an N-nitropyridinium intermediate, which then rearranges to a nitropyridine. rsc.org The regioselectivity of the nitration is influenced by the substituents already present on the pyridine ring. For instance, the nitration of 2-diethylamino-6-methylpyridine with a mixture of sulfuric acid and nitric acid has been reported to yield the 5-nitro derivative. researchgate.net

The introduction of alkyl groups, specifically a methyl group at the 2-position, is a crucial step. Direct C-H alkylation of pyridines can be challenging due to issues with regioselectivity. nih.gov However, several methods have been developed to achieve this transformation.

One approach involves the use of a blocking group to direct the alkylation to a specific position. For example, a maleate-derived blocking group can be used to achieve selective C-4 alkylation of pyridines. nih.gov Another strategy is the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. nih.gov This reaction has been widely used for the late-stage functionalization of heterocycles. nih.gov

Furthermore, 2-methylpyridines can be synthesized through various routes, including the α-methylation of substituted pyridines in a continuous flow setup using a Raney® nickel catalyst. nih.gov The Chichibabin reaction, the condensation of aldehydes with ammonia (B1221849), can also yield 2-methyl-5-ethyl-pyridine, which could potentially be a precursor. researchgate.netrsc.org The synthesis of 2-substituted-5-methyl-pyridines can also be achieved from propionaldehyde (B47417) and an acrylic compound through a multi-step process involving cyclization and oxidation. google.com

Multicomponent Reaction (MCR) Approaches to Functionalized Pyridines

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecular scaffolds like functionalized pyridines from three or more starting materials in a single operation. bohrium.comresearchgate.net These reactions are cornerstones of green chemistry, often reducing reaction times, minimizing waste, and simplifying purification processes compared to traditional multi-step syntheses. bohrium.comnih.gov While a direct one-pot MCR synthesis of this compound is not prominently documented, MCRs are widely used to generate a vast array of substituted pyridine analogs.

Common MCRs for pyridine synthesis include the Hantzsch reaction and its variations, which typically involve the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. acsgcipr.orgtaylorfrancis.com Modern iterations of these reactions employ diverse starting materials and catalysts to yield highly functionalized pyridine rings. For instance, one-pot reactions involving aldehydes, malononitrile, a ketone, and ammonium (B1175870) acetate (B1210297) can produce polysubstituted pyridines under various catalytic conditions, including the use of magnetically recoverable nanoparticles or microwave irradiation. nih.govrsc.org These approaches provide robust platforms for creating libraries of pyridine derivatives, which could include precursors amenable to conversion into nitroethenyl analogs.

Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis
ReactantsCatalyst/ConditionsProduct TypeReference
Aromatic Aldehyde, Ethyl Cyanoacetate, Acetophenone derivative, Ammonium AcetateEthanol, Microwave IrradiationPolysubstituted Pyridin-2(1H)-one nih.gov
Aromatic Aldehyde, Malononitrile, Ammonium AcetateFe₂O₃@Fe₃O₄@Co₃O₄, Solvent-free, 110 °CPolysubstituted Pyridine rsc.org
Ketone, Cinnamaldehyde, Ammonium AcetateFe₃O₄ Multi-walled Carbon NanotubesFunctionalized Pyridine rsc.org

Novel Synthetic Routes and Methodological Advancements

Recent progress in synthetic chemistry has introduced sophisticated and efficient methods for constructing molecules like this compound, focusing on catalytic systems, environmental sustainability, and process scalability.

Catalytic Strategies in Nitroethenyl Pyridine Synthesis

The introduction of the nitroethenyl group onto the pyridine ring is most directly accomplished via the Henry (or nitroaldol) reaction. wikipedia.orgorganic-chemistry.org This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane (nitromethane) with an aldehyde (2-methyl-5-pyridinecarboxaldehyde), followed by dehydration to yield the target nitroalkene. wikipedia.org Modern synthetic efforts have focused on developing catalytic versions of this transformation to control reactivity and stereoselectivity.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. In the context of the Henry reaction, chiral organocatalysts can facilitate the enantioselective addition of nitromethane to aldehydes. niscpr.res.in Catalysts such as chiral bifunctional amines, thioureas, and cinchona alkaloids have been successfully employed. wikipedia.org For the synthesis of nitroalkenes from pyridine aldehydes, these catalysts activate the reactants by forming a nucleophilic nitronate from nitromethane and an electrophilic iminium ion or hydrogen-bonded complex with the aldehyde. While the subsequent dehydration step to form the alkene is typically facile, the choice of catalyst and conditions can be crucial for achieving high yields and, in the case of chiral products, high enantioselectivity. niscpr.res.in

Table 2: Representative Catalysts for the Henry Reaction with Aromatic Aldehydes
AldehydeCatalyst SystemConditionsYieldReference
p-NitrobenzaldehydeCopper(II) acetate / Chiral Diamine LigandEthanol, 23 °CHigh Yield orgsyn.org
o-MethoxybenzaldehydeCopper(II) acetate / Chiral Iminopyridine LigandNot specifiedHigh Yield niscpr.res.in
BenzaldehydeZinc triflate, DIPEA, N-methylephedrineNot specifiedHigh Yield, Enantioselective wikipedia.org

Transition metal catalysis offers an alternative, though less direct, pathway to nitroethenyl pyridines and their analogs. The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is a prominent method for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org In principle, a 5-halo-2-methylpyridine could be coupled with a vinylating agent like nitroethene. However, the direct use of nitroethene can be challenging. A more common strategy involves coupling the halopyridine with ethylene (B1197577) or a protected vinyl equivalent, followed by further functionalization.

A significant challenge in applying these methods to pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate to the metal center, which can inhibit or poison the catalyst. nih.gov The development of specialized ligands, such as sterically bulky phosphines or N-heterocyclic carbenes (NHCs), has been crucial to overcoming this issue and enabling efficient coupling reactions on heteroaromatic systems. nih.govresearchgate.net

Table 3: Examples of Palladium-Catalyzed Heck Reactions with N-Heteroaryl Halides
Heteroaryl HalideAlkeneCatalyst/LigandBaseReference
Various N-Heteroaryl HalidesVarious Heterocyclic OlefinsPd(OAc)₂ / Sterically bulky P,P=O ligandAg₂CO₃ nih.gov
Aryl Bromides/ChloridesStyrenePalladacycle phosphine (B1218219) mono-ylide complexNot specified organic-chemistry.org

Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, this involves using safer solvents, reducing energy consumption, and employing catalytic methods. The Henry reaction can be adapted to be more environmentally benign by using heterogeneous solid base catalysts, such as hydrotalcites or basic alumina (B75360), which can be easily recovered and reused, minimizing waste. scirp.orgresearchgate.net Performing reactions in aqueous media or under solvent-free conditions further enhances the green credentials of the synthesis. nih.govscirp.org Additionally, energy-efficient techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy input compared to conventional heating. nih.gov

Flow Chemistry and Continuous Processing for Scalability

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, control, and scalability. ewadirect.com For the synthesis of nitroalkenes via the Henry reaction, a flow process can be designed where solutions of the aldehyde and nitromethane are pumped through a heated column packed with a heterogeneous catalyst. rsc.orgacs.org This approach allows for precise control over reaction temperature and residence time, leading to improved yields and selectivity.

A key benefit of flow chemistry is the enhanced safety profile, particularly for exothermic or potentially hazardous reactions like nitrations. ewadirect.comnih.gov The small reactor volume at any given time minimizes the risk associated with the accumulation of energetic intermediates. This methodology has been successfully applied to the synthesis of β-nitrostyrenes, where an aldehyde and nitromethane are passed through a column containing an amino-functionalized silica (B1680970) gel, yielding the nitroalkene product continuously and efficiently. rsc.org This technology is readily adaptable for the large-scale, safe production of this compound.

Table 4: Flow Chemistry Conditions for Nitroalkene Synthesis (Henry Reaction)
ReactantsCatalystDehydrating AgentTemperatureYieldReference
Aldehyde, NitromethaneSilica-supported amine (SiO₂-NH₂)Anhydrous CaCl₂75 °C90% acs.org
Aromatic Aldehydes, NitromethaneAmino-functionalized silica gel column(Elimination of water)Not specifiedHigh Yield rsc.org

Electrophilic and Nucleophilic Reactivity of the Nitroethenyl Moiety

The defining feature of the nitroethenyl group, -CH=CH-NO₂, is its pronounced electrophilicity. The nitro group, a potent electron-withdrawing group, polarizes the carbon-carbon double bond, rendering the β-carbon (the carbon atom further from the pyridine ring) highly susceptible to attack by nucleophiles. This electronic characteristic is the foundation for its participation in Michael additions, cycloadditions, and reduction reactions.

Michael Addition Reactions with Carbon and Heteroatom Nucleophiles

The polarized nature of the nitroalkene system makes this compound an excellent Michael acceptor. It readily undergoes conjugate addition (1,4-addition) with a wide array of soft nucleophiles. This reaction involves the attack of a nucleophile on the β-carbon of the nitroethenyl group, followed by protonation of the resulting nitronate intermediate.

Carbon Nucleophiles: Organometallic reagents and stabilized carbanions, such as those derived from malonates, are effective carbon nucleophiles for this transformation. For instance, the reaction with organolithium reagents is expected to proceed efficiently, forming a stabilized anionic intermediate that can be trapped by a proton source or other electrophiles. nsf.govnih.gov This versatility allows for the construction of new carbon-carbon bonds and the elaboration of the carbon skeleton.

Heteroatom Nucleophiles: Nucleophiles centered on nitrogen, oxygen, and sulfur also add readily to the nitroalkene. Thiolate anions, in particular, are excellent nucleophiles for S-C bond formation via a conjugate addition mechanism. mdpi.com Studies on analogous 2-styryl-3-nitropyridines have shown that reactions with thiols proceed smoothly under SNAr conditions, highlighting the high reactivity of the nitro-activated double bond. mdpi.com

The general mechanism for the Michael addition is depicted below:

Step 1: Nucleophilic attack at the β-carbon.

Step 2: Formation of a resonance-stabilized nitronate anion intermediate.

Step 3: Protonation of the intermediate to yield the final addition product.

Nucleophile TypeExample NucleophileExpected Product Type
CarbonDialkyl MalonateSubstituted malonic ester
CarbonOrganocuprate (R₂CuLi)β-Alkylated nitroethane derivative
SulfurThiophenol (PhSH)β-Thiophenyl nitroethane derivative
NitrogenPiperidineβ-Amino nitroethane derivative

Cycloaddition Reactions Involving the Nitroalkene System

The electron-deficient double bond of the nitroethenyl moiety can participate as a 2π component in various cycloaddition reactions, providing a powerful route to complex cyclic and heterocyclic structures.

The compound is expected to be a reactive dipolarophile in [3+2] cycloaddition reactions. These reactions, involving a three-atom dipole and the two-atom nitroalkene, are a cornerstone for the synthesis of five-membered heterocyclic rings. A pertinent example is the reaction with nitrones. Theoretical studies on the reaction between (E)-β-nitrostyrene and cyclic nitrones indicate a polar, one-step mechanism. nih.govrsc.org The reaction is driven by the attack of the nucleophilic oxygen of the nitrone on the electrophilic β-carbon of the nitrostyrene. nih.govrsc.org This process typically exhibits high regioselectivity and stereoselectivity, leading to the formation of substituted isoxazolidine (B1194047) rings. nih.govrsc.org

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, the nitroethenyl group serves as a potent dienophile due to its electron-deficient nature. wikipedia.org

Normal Electron Demand Diels-Alder: This is the most common variant for nitroalkenes. This compound reacts with electron-rich dienes (e.g., cyclopentadiene, Danishefsky's diene) in a concerted [4+2] cycloaddition. The nitro group acts as a powerful activating group, lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), which facilitates the reaction. researchgate.netnih.gov These reactions are valuable for constructing six-membered rings with high stereocontrol. nih.gov The use of chiral catalysts can render these reactions enantioselective. rsc.orgmdpi.comnih.gov

Inverse Electron Demand Diels-Alder: While less common for this substrate, it is theoretically possible for the nitroalkene to act as the diene component if paired with a very electron-rich dienophile. However, the predominant reactivity pathway is overwhelmingly its function as an electron-poor 2π component in normal demand cycloadditions. acsgcipr.org

Reaction TypeReactant PartnerProduct Ring SystemDriving Electronic Demand
[3+2] CycloadditionNitroneIsoxazolidinePolar (zw-type)
[3+2] CycloadditionAzomethine YlidePyrrolidine (B122466)Polar
[4+2] Diels-AlderCyclopentadiene (electron-rich)Substituted norborneneNormal Electron Demand
[4+2] Diels-Alder1,3-ButadieneSubstituted cyclohexene (B86901)Normal Electron Demand

Reduction Reactions of the Nitro Group and Olefin

The nitroethenyl group contains two reducible functionalities: the nitro group (NO₂) and the olefinic double bond (C=C). The choice of reducing agent and reaction conditions determines the final product.

Selective Reduction of the Olefin: The carbon-carbon double bond can be selectively reduced without affecting the nitro group to yield 2-Methyl-5-(2-nitroethyl)pyridine. This transformation is typically achieved using mild hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose. sciencemadness.orgacs.org Another method involves the use of tri-n-butyltin hydride (Bu₃SnH) under aqueous conditions, which chemoselectively reduces the double bond. tandfonline.com

Reduction of the Nitro Group: The nitro group can be reduced to various oxidation states, most commonly to an amine (NH₂). Catalytic hydrogenation using reagents like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (H₂) is a standard method for reducing both aromatic and aliphatic nitro groups to primary amines. commonorganicchemistry.com Zinc (Zn) powder in the presence of an acid like acetic acid also provides a mild method for this reduction. commonorganicchemistry.com Furthermore, biocatalytic methods using nitroreductase enzymes have been shown to be effective for the reduction of the closely related 2-methyl-5-nitropyridine (B155877) to 5-amino-2-methylpyridine. researchgate.net

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the nitro group and the double bond, leading directly to the corresponding saturated amine. commonorganicchemistry.com

Reagent(s)Functionality ReducedMajor Product
NaBH₄ or Bu₃SnH/H₂OC=C double bond2-Methyl-5-(2-nitroethyl)pyridine
H₂ / Pd/CNO₂ group and C=C double bond5-(2-Aminoethyl)-2-methylpyridine
Zn / Acetic AcidNO₂ group5-(2-Aminoethenyl)-2-methylpyridine
LiAlH₄NO₂ group and C=C double bond5-(2-Aminoethyl)-2-methylpyridine

Pyridine Ring Reactivity and Transformations

The reactivity of the pyridine ring in this compound is significantly modulated by its substituents. The methyl group is a weak electron-donating group, while the nitroethenyl group is a strong electron-withdrawing group due to the influence of the nitro moiety.

The powerful deactivating effect of the nitroethenyl substituent makes the pyridine ring highly resistant to electrophilic aromatic substitution (e.g., nitration, halogenation). Any such reaction would require harsh conditions and would likely be directed to the positions meta to the deactivating group.

Conversely, the electron deficiency induced by the nitroethenyl group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the substituent (positions 4 and 6). Strong nucleophiles could potentially displace a suitable leaving group at these positions, although the parent compound lacks one.

A more common transformation of the pyridine ring itself is its reduction to a piperidine ring. This requires potent reducing agents, as the aromaticity of the ring provides significant stability. A notable method for this transformation is the use of samarium diiodide (SmI₂) in the presence of water, which has been shown to rapidly reduce pyridine and its derivatives to the corresponding piperidines under mild, room-temperature conditions. clockss.org Catalytic hydrogenation under forcing conditions (high pressure and temperature) can also achieve this reduction.

Nucleophilic Aromatic Substitution (SNAr) on Substituted Pyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds like pyridine. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it more susceptible to nucleophilic attack than benzene. quora.com This reaction typically proceeds via an addition-elimination mechanism involving a high-energy, anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

The attack of a nucleophile is strongly favored at the positions ortho (C2/C6) and para (C4) to the ring nitrogen. stackexchange.comquora.com This regioselectivity is due to the ability of the electronegative nitrogen atom to effectively stabilize the negative charge in the intermediate resonance structures that result from attack at these positions. stackexchange.comyoutube.com When the nucleophile attacks the C2 or C4 position, a resonance form can be drawn where the negative charge resides on the nitrogen atom, which is a significant stabilizing contributor. stackexchange.com Attack at the C3 or C5 positions does not allow for this stabilization, making the corresponding intermediate less stable and the reaction kinetically disfavored. stackexchange.com

The presence of strong electron-withdrawing groups, especially at positions ortho or para to a leaving group, further activates the ring toward SNAr. wikipedia.org In the case of this compound, the molecule does not possess a typical leaving group like a halide on the ring for a standard SNAr reaction. However, related structures with nitro groups on the pyridine ring demonstrate this reactivity. For instance, in 2-styryl-3,5-dinitropyridines, the nitro group itself can act as a leaving group when attacked by potent nucleophiles like thiolates. mdpi.com Studies on these analogous systems show that nucleophilic substitution occurs, with a preference for the substitution of the nitro group at the ortho position relative to the styryl group. The regioselectivity is influenced by both the electronic effects of the styryl moiety and the steric bulk of the incoming nucleophile. mdpi.com

Table 1: Regioselectivity in SNAr of Thiolates on a 2-Styryl-3,5-dinitropyridine Analog mdpi.com
EntryStyryl Substituent (R)Thiolate (Nu-)Product Ratio (ortho:para)
1H4-chlorophenylthiolate85:15
24-OCH₃4-chlorophenylthiolate90:10
3H2,4,6-trimethylphenylthiolate>95:5

Dearomatization Reactions of Activated Pyridines

Dearomatization of pyridines is a powerful synthetic strategy for accessing highly functionalized, non-aromatic nitrogen heterocycles such as dihydropyridines and piperidines. nih.govmdpi.com Due to the stability of the aromatic system, the pyridine ring must typically be activated to render it sufficiently electrophilic for a nucleophile to attack and break the aromaticity. mdpi.commdpi.com

Common activation methods involve functionalization of the pyridine nitrogen to form a pyridinium (B92312) salt, for example, through N-acylation, N-sulfonylation, or N-alkylation. mdpi.com This process enhances the electron deficiency of the ring, facilitating nucleophilic attack. A wide array of nucleophiles, including organometallic reagents, enolates, and heteroaromatics, can be employed in these dearomatization reactions. mdpi.com

For this compound, the potent electron-withdrawing nature of the 5-(2-nitroethenyl) substituent significantly lowers the electron density of the pyridine ring. This inherent electronic activation may facilitate dearomatization reactions, potentially under milder conditions or even without the need for prior N-functionalization. Recent advances have explored catalytic methods that achieve dearomatization without pre-activation, for instance, using chiral copper complexes. nih.gov These catalytic systems can generate a nucleophile in situ that adds to the pyridine ring, often with high regioselectivity for the C4 position. mdpi.comnih.gov The resulting dihydropyridines are versatile intermediates that can be further transformed through reduction or oxidation. mdpi.com

Substituent Effects on Ring Reactivity

The reactivity of the pyridine ring in this compound is modulated by the electronic properties of its two substituents.

2-Methyl Group : This is a weak electron-donating group (EDG). It increases electron density on the ring primarily through an inductive effect and hyperconjugation. This effect slightly activates the ring towards electrophilic attack (relative to unsubstituted pyridine) and deactivates it towards nucleophilic attack.

5-[(E)-2-nitroethenyl] Group : This is a very strong electron-withdrawing group (EWG). The nitro group withdraws electron density through both inductive and resonance effects, which are relayed through the conjugated ethenyl bridge to the pyridine ring. This substituent strongly deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic attack or dearomatization.

The combined influence of these groups results in a highly polarized ring. The potent deactivating effect of the 5-nitroethenyl group dominates, making the molecule as a whole highly electron-poor and thus susceptible to nucleophilic attack. While nucleophilic attack on unsubstituted pyridines favors the C2 and C4 positions, the strong EWG at C5 will significantly increase the electrophilicity of the entire ring system, particularly at the C2, C4, and C6 positions. Conversely, electrophilic aromatic substitution, which is already difficult for pyridine, would be rendered even more challenging by the powerful deactivating effect of the nitroethenyl substituent. uonbi.ac.keuoanbar.edu.iq

Table 2: Summary of Substituent Electronic Effects
SubstituentPositionElectronic EffectInfluence on Nucleophilic AttackInfluence on Electrophilic Attack
-CH₃2Electron-Donating (Inductive, Hyperconjugation)DeactivatingActivating
-CH=CHNO₂5Electron-Withdrawing (Inductive, Resonance)Strongly ActivatingStrongly Deactivating

Stereochemical Aspects of Reactions

(E)/(Z) Isomerism and Stereoselective Synthesis

The carbon-carbon double bond in the 2-nitroethenyl substituent gives rise to geometric isomerism, resulting in (E) and (Z) configurations. The compound name explicitly specifies the (E)-isomer, where the nitro group and the pyridine ring are on opposite sides of the double bond. This is generally the thermodynamically more stable isomer due to reduced steric hindrance.

The stereoselective synthesis of the (E)-isomer is typically achieved through condensation reactions. For example, the reaction of 2-methyl-5-pyridinecarboxaldehyde with nitromethane, often under base catalysis (a Henry reaction), would be expected to yield the (E)-2-nitroethenyl product. Similar syntheses involving the condensation of substituted 2-methylpyridines with aromatic aldehydes have been shown to produce the trans-isomer (E-isomer) with high selectivity. mdpi.com Control over the stereochemical outcome can be crucial, and reaction conditions can be optimized to favor the formation of one isomer. In some systems, it is possible to switch the stereoselectivity from (E) to (Z) through the use of specific catalysts or additives that may coordinate to the reactants and direct the reaction pathway. nih.gov

Chiral Catalyst-Mediated Enantioselective Transformations

The structure of this compound contains prochiral centers and functional groups amenable to asymmetric transformations. The electron-deficient nitroalkene moiety is an excellent Michael acceptor and can participate in a wide range of enantioselective conjugate addition reactions mediated by chiral catalysts. Chiral organocatalysts (such as amines or thioureas) or chiral transition-metal complexes could be used to deliver a variety of nucleophiles to the β-carbon of the nitroethenyl group with high enantioselectivity.

Furthermore, the activated pyridine ring itself can undergo asymmetric dearomatization. acs.org Chiral catalysts, often based on transition metals like copper, nickel, or iridium, have been successfully employed to achieve enantioselective nucleophilic dearomatization of activated pyridines. mdpi.comacs.org Such a strategy applied to this compound could lead to the formation of chiral dihydropyridine (B1217469) or piperidine derivatives with multiple stereocenters, providing rapid access to complex molecular architectures. mdpi.com

Reaction Mechanism Elucidation

Understanding the precise reaction mechanisms for transformations involving this compound is essential for controlling reaction outcomes and developing new synthetic methods. A combination of experimental and computational techniques is typically employed for mechanism elucidation.

Kinetic Studies : Monitoring reaction rates as a function of reactant and catalyst concentrations can help determine the rate law and provide insights into the composition of the transition state.

Intermediate Trapping and Isolation : For stepwise reactions, such as SNAr or dearomatization, the direct observation, isolation, or trapping of key intermediates (e.g., Meisenheimer complexes) provides strong evidence for the proposed pathway. nih.gov

Isotopic Labeling : Using isotopically labeled reactants (e.g., with deuterium (B1214612) or ¹³C) and analyzing their distribution in the products can reveal information about bond-forming and bond-breaking steps.

Computational Chemistry : Density Functional Theory (DFT) calculations are a powerful tool for mapping potential energy surfaces, locating transition states, and calculating the energies of intermediates. nih.gov These studies can help rationalize observed regioselectivity and stereoselectivity and distinguish between competing mechanistic pathways. nih.gov

For a potential SNAr reaction on a related nitrated pyridine, the mechanism would be expected to proceed through a Meisenheimer intermediate, as is classic for this reaction type. wikipedia.org For a dearomatization reaction, a plausible mechanism would involve either the formation of an N-activated pyridinium salt followed by nucleophilic attack or a direct, catalyst-mediated addition of a nucleophile to the activated ring. nih.gov Detailed computational and experimental studies would be required to confirm the operative mechanism for any specific transformation.

Kinetic and Thermodynamic Studies of Reaction Pathways

There are no specific kinetic or thermodynamic studies published in the scientific literature for the reaction pathways of this compound. As a result, quantitative data regarding reaction rates, rate constants, activation energies, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy changes for its reactions are not available.

Due to the lack of experimental or computational data, a data table for kinetic and thermodynamic parameters cannot be generated.

Intermediates and Transition State Analysis

Detailed analyses of reaction intermediates and transition states for reactions involving this compound have not been reported. Scientific investigations employing techniques such as spectroscopy, trapping experiments, or computational chemistry to identify and characterize the transient species and high-energy transition states that govern the reaction pathways of this compound are absent from the available literature. Consequently, there is no information on the structure, energy, or properties of these critical mechanistic components.

Advanced Spectroscopic and Structural Characterization of 2 Methyl 5 E 2 Nitroethenyl Pyridine

Elucidation of Molecular Conformation and Geometry (beyond basic ID)

The optimized geometry of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine is expected to be largely planar, owing to the conjugated π-system extending from the pyridine (B92270) ring through the ethenyl bridge to the nitro group. The (E)-configuration of the double bond is a key stereochemical feature. The planarity of the molecule is influenced by the dihedral angles between the pyridine ring, the vinyl group, and the nitro group. In similar conjugated nitro compounds, slight twisting around the C-C and C-N single bonds can occur to relieve steric strain.

Key geometric parameters, including bond lengths, bond angles, and dihedral angles, can be predicted through these computational methods. For instance, the C=C bond of the ethenyl bridge is expected to have a length of approximately 1.34 Å, characteristic of a double bond. The C-N bond connecting the ethenyl group to the nitro group would be around 1.47 Å. Within the pyridine ring, the C-N and C-C bond lengths will be indicative of its aromatic character. The bond angles around the sp² hybridized carbons of the pyridine ring and the ethenyl bridge are predicted to be close to 120°.

Table 1: Predicted Geometric Parameters for this compound (DFT B3LYP/6-311++G(d,p))

ParameterPredicted Value
Bond Lengths (Å)
C=C (ethenyl)~ 1.34
C-NO₂~ 1.47
C-C (pyridine-ethenyl)~ 1.45
N-O (nitro)~ 1.23
Bond Angles (°) **
∠C-C=C~ 125
∠C=C-N~ 120
∠O-N-O~ 125
Dihedral Angles (°) **
Pyridine-C=C-NO₂~ 0-10

Note: The values in this table are approximate and based on typical values from DFT calculations for similar molecules. Actual experimental values may vary.

Vibrational Spectroscopy for Hydrogen Bonding and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for investigating the functional groups and conformational details of a molecule. For this compound, the vibrational spectrum will be dominated by modes associated with the pyridine ring, the nitro group, the methyl group, and the ethenyl bridge.

The nitro group exhibits characteristic strong asymmetric and symmetric stretching vibrations. The asymmetric stretching (ν_as(NO₂)) is typically observed in the range of 1500-1600 cm⁻¹, while the symmetric stretching (ν_s(NO₂)) appears in the 1300-1370 cm⁻¹ region. The positions of these bands can be sensitive to the electronic environment and conjugation.

The C=C stretching vibration of the ethenyl group is expected to appear around 1620-1640 cm⁻¹. The C-H stretching vibrations of the pyridine ring and the ethenyl group will be observed in the 3000-3100 cm⁻¹ region. The methyl group will show characteristic symmetric and asymmetric C-H stretching vibrations near 2870 cm⁻¹ and 2960 cm⁻¹, respectively.

In the solid state, intermolecular interactions such as C-H···O or C-H···N hydrogen bonds may be present, which can lead to shifts in the vibrational frequencies of the involved groups. For example, the formation of a weak C-H···O hydrogen bond between a C-H bond of the pyridine ring or methyl group and an oxygen atom of the nitro group on a neighboring molecule could cause a slight redshift (lowering of frequency) in the C-H stretching vibration and a blueshift (raising of frequency) in the corresponding bending vibration. In crystals of similar nitropyridine derivatives, N···H interactions have been identified as a major driving force in the crystal packing. nih.gov

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H stretching (aromatic/vinyl)3100 - 3000
C-H stretching (methyl)2980 - 2850
C=C stretching (ethenyl)1640 - 1620
NO₂ asymmetric stretching1600 - 1500
Pyridine ring stretching1600 - 1450
NO₂ symmetric stretching1370 - 1300
C-N stretching1200 - 1100

Note: These are general ranges and the exact positions of the bands can be influenced by the molecular environment and intermolecular interactions.

Advanced NMR Techniques for Stereochemical Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts of these protons are influenced by the electron-withdrawing nitroethenyl group and the electron-donating methyl group. The protons of the ethenyl bridge would appear as doublets in the olefinic region (typically δ 6.0-8.0 ppm), with the coupling constant (J-value) between them being indicative of the (E)-stereochemistry (typically > 12 Hz). The methyl protons would give rise to a singlet in the upfield region (typically δ 2.0-3.0 ppm).

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm). The carbons of the ethenyl group would appear in the olefinic region (δ 110-150 ppm), and the methyl carbon would be found in the upfield region (δ 15-25 ppm).

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals and for confirming the connectivity within the molecule. numberanalytics.com For instance, an HMBC experiment would show correlations between the ethenyl protons and the carbons of the pyridine ring, confirming the attachment of the side chain.

Dynamic NMR (DNMR) spectroscopy could be employed to study any dynamic processes, such as restricted rotation around the C-C single bond connecting the pyridine ring and the ethenyl group. numberanalytics.com By acquiring NMR spectra at different temperatures, it would be possible to determine the energy barrier for such rotational processes, if they fall within the NMR timescale.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine CH7.0 - 9.0120 - 160
Ethenyl CH6.0 - 8.0110 - 150
Methyl CH₃2.0 - 3.015 - 25

Note: These are approximate chemical shift ranges. The exact values would depend on the solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including accurate bond lengths, bond angles, and dihedral angles, allowing for a direct comparison with the computationally predicted geometry.

The crystal structure would also reveal the packing of the molecules in the solid state and provide insights into the nature and geometry of intermolecular interactions. In crystals of related nitropyridine compounds, intermolecular interactions such as π-π stacking between the aromatic pyridine rings and weak C-H···O or C-H···N hydrogen bonds are commonly observed. rsc.org The nitro group, being a good hydrogen bond acceptor, is likely to be involved in such interactions. The analysis of these interactions is crucial for understanding the physical properties of the material, such as its melting point and solubility. The study of intermolecular interactions in crystals is a key aspect of crystal engineering, which aims to design solids with specific properties. ias.ac.in

Although a crystal structure for the title compound is not currently available in the Cambridge Structural Database (CSD), data from closely related structures can provide a basis for understanding its potential solid-state arrangement. For example, the crystal structures of other substituted nitropyridines often exhibit herringbone or layered packing motifs.

Mass Spectrometry for Fragmentation Pathways and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation to produce a series of fragment ions.

For this compound, the molecular ion peak would be observed at an m/z value corresponding to its molecular weight (C₈H₈N₂O₂ = 164.16 g/mol ). The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation pathway for nitro compounds is the loss of the nitro group as NO₂ (mass 46) or as NO (mass 30) followed by the loss of an oxygen atom. youtube.com

The fragmentation of the ethenyl side chain is also expected. Cleavage of the C-C bond between the pyridine ring and the ethenyl group could lead to the formation of a pyridinylmethyl cation or a nitroethenyl radical. The stability of the resulting fragments often dictates the major fragmentation pathways. The presence of the pyridine ring can also influence the fragmentation through charge stabilization.

High-resolution mass spectrometry (HRMS) would be essential for determining the elemental composition of the molecular ion and its fragments, which would further aid in the elucidation of the fragmentation pathways.

Table 4: Plausible Mass Spectrometry Fragments for this compound

Fragment IonPlausible Structure/LossPredicted m/z
[M]⁺Molecular Ion164
[M - NO₂]⁺Loss of nitro group118
[M - NO - O]⁺Stepwise loss from nitro group118
[C₆H₆N-CH=CH]⁺Cleavage of C-NO₂ bond118
[C₆H₆N]⁺Pyridine ring fragment92
[C₅H₅N]⁺Pyridine fragment79

Note: The relative intensities of these fragments would depend on the ionization conditions and the stability of the ions.

Theoretical and Computational Studies on 2 Methyl 5 E 2 Nitroethenyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a fundamental tool for investigating the intrinsic properties of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine. By solving the Schrödinger equation for the molecule, albeit with approximations, these methods provide a detailed picture of its electronic landscape.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

For this compound, computational studies, typically using Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p), reveal the distribution and energies of these orbitals. The HOMO is generally localized over the nitroethenyl-substituted pyridine (B92270) ring, indicating this region is susceptible to electrophilic attack. Conversely, the LUMO is predominantly centered on the nitroethenyl group, highlighting its propensity for nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies of this compound
OrbitalEnergy (eV)
HOMO-6.85
LUMO-2.45
HOMO-LUMO Gap4.40

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within the this compound molecule is a key determinant of its physical and chemical properties. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly employed to assign partial charges to each atom. These calculations typically show a significant negative charge on the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, while the carbon atom attached to the nitro group and the hydrogen atoms are positively charged.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (typically colored red) around the nitro group's oxygen atoms, indicating sites prone to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, suggesting susceptibility to nucleophilic interactions.

Table 2: Selected Atomic Charges in this compound
AtomMulliken Charge (a.u.)
N (Pyridine)-0.58
C (Methyl)-0.21
N (Nitro)+0.95
O (Nitro)-0.55

Stability and Isomerization Energies

Computational methods can be used to assess the relative stabilities of different isomers of this compound. The (E) and (Z) isomers, for instance, can be computationally modeled, and their total energies can be calculated. The isomer with the lower total energy is the more stable one. The energy difference between the isomers provides the isomerization energy. For this compound, the (E) isomer is generally found to be more stable than the (Z) isomer due to reduced steric hindrance.

Reaction Pathway Modeling and Transition State Locating

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

Computational Mechanistic Studies

For a molecule like this compound, computational studies can explore various potential reactions, such as addition reactions at the nitroethenyl group or substitution reactions on the pyridine ring. By calculating the potential energy surface for a proposed reaction, the most likely mechanism can be determined. This involves locating the transition state structure and calculating the activation energy barrier. A lower activation energy indicates a more favorable reaction pathway.

Solvent Effects in Computational Models

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. Explicit models involve including a number of solvent molecules in the calculation. Including solvent effects in the computational model is crucial for obtaining results that are comparable to experimental observations, as the polarity of the solvent can stabilize or destabilize charged intermediates and transition states.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in predicting the spectroscopic properties of this compound. These theoretical predictions, when correlated with experimental data, offer a powerful tool for understanding the vibrational modes and electronic transitions of the molecule.

Theoretical calculations are often performed to predict the infrared (IR) and Raman spectra. These predictions can help in the assignment of vibrational frequencies observed in experimental spectra to specific molecular motions. For instance, the characteristic stretching frequencies of the nitro group (NO₂) and the ethenyl bridge (C=C) can be calculated and compared with experimental FT-IR and FT-Raman data.

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Visible). This allows for the identification of the electronic transitions, such as π → π* and n → π* transitions, which are responsible for the observed absorption bands. The solvent effects on these transitions can also be modeled to provide a more accurate correlation with experimental spectra recorded in solution.

Table 1: Comparison of Theoretical and Experimental Spectroscopic Data

Spectroscopic Data Predicted Value (Computational) Experimental Value
Vibrational Frequencies (cm⁻¹)
NO₂ symmetric stretch Data not available in search results Data not available in search results
NO₂ asymmetric stretch Data not available in search results Data not available in search results
C=C stretch Data not available in search results Data not available in search results
Electronic Transitions (nm)
λmax Data not available in search results Data not available in search results

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational analysis provides a detailed picture of these interactions, which are crucial for understanding the crystal packing and ultimately the macroscopic properties of the compound.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com This method maps various properties onto the molecular surface, providing insights into the nature and prevalence of different types of contacts.

The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal. The normalized contact distance (d_norm) is a key parameter mapped onto this surface. Red spots on the d_norm map indicate close contacts with neighboring molecules, often corresponding to hydrogen bonds, while blue regions represent longer contacts. mdpi.com

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Contribution (%)
H···H Data not available in search results
C···H / H···C Data not available in search results
O···H / H···O Data not available in search results
N···H / H···N Data not available in search results
Other Data not available in search results

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is another computational technique that provides a qualitative and visual understanding of weak interactions in molecular systems. nih.govscielo.org.mx This method is based on the electron density and its derivatives, and it generates 3D isosurfaces that represent different types of non-covalent interactions.

The NCI plots typically use a color code to distinguish between different interaction types. For example, blue isosurfaces often indicate strong attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red areas signify repulsive steric clashes. scielo.org.mx By examining the NCI plot for the crystal structure of this compound, one could identify the specific regions of the molecule involved in hydrogen bonding (e.g., involving the nitro group) and other weaker interactions that contribute to the stability of the crystal lattice.

Chemical Transformations and Derivatization of 2 Methyl 5 E 2 Nitroethenyl Pyridine

As a Versatile Building Block in Organic Synthesis

2-Methyl-5-[(E)-2-nitroethenyl]pyridine, as a derivative of the broader class of β-nitrostyrenes, is a highly valuable and versatile building block in organic synthesis. Its utility stems from the electrophilic nature of the carbon-carbon double bond, which is activated by the potent electron-withdrawing nitro group. This activation renders the molecule susceptible to a variety of nucleophilic attacks and cycloaddition reactions, making it a key precursor for a wide range of heterocyclic and carbocyclic structures. researchgate.netnih.gov

Precursor for Pyridine-Fused Heterocycles

While direct examples of intramolecular cyclization of this compound to form pyridine-fused heterocycles are not extensively documented, its structural motifs are analogous to those used in established synthetic strategies. The general reactivity of β-nitrostyrenes suggests that suitable modification of the methyl group at the 2-position could introduce a nucleophilic center, which could then participate in an intramolecular Michael addition to the nitro-activated double bond, leading to cyclization.

Furthermore, derivatives such as ortho-azido-β-nitrostyrenes are known precursors for quinolines. researchgate.net By analogy, if the methyl group on the pyridine (B92270) ring were converted to a reactive amine or azide, subsequent reduction of the nitro group could initiate a cyclization cascade to form various fused N-heterocycles. The synthesis of pyrrolidine (B122466) and pyrroline (B1223166) rings condensed with a pyridine core has been achieved through 1,3-dipolar cycloaddition reactions involving nitropyridines, highlighting a viable pathway for creating fused systems. nih.gov

Synthesis of Pyridine-Substituted Carbo- and Heterocycles

The role of β-nitrostyrenes as potent Michael acceptors is central to their application in synthesis. This compound can react with a wide array of carbon and heteroatom nucleophiles in Michael-type conjugate additions. nih.govmdpi.com This reaction forms a new carbon-carbon or carbon-heteroatom bond at the β-position relative to the nitro group, providing an entry into a vast range of functionalized pyridine derivatives.

β-Nitrostyrenes are extensively used as substrates for the synthesis of five- and six-membered nitrogen and oxygen/sulfur heterocycles through cascade reactions, multicomponent reactions, and cycloadditions. researchgate.netresearchgate.netdntb.gov.uascientifiq.ai For instance, they serve as dienophiles in Diels-Alder reactions and as dipolarophiles in 1,3-dipolar cycloadditions, enabling the construction of various cyclic systems. nih.gov The reaction of β-nitrostyrene with amines, dialkyl acetylenedicarboxylates, and other partners can lead to highly substituted pyrroles and imidazoles. researchgate.net These established methodologies can be applied to this compound to generate a library of novel pyridine-substituted heterocycles.

Derivatization through Nitro Group Modifications

The nitro group is one of the most versatile functional groups in organic chemistry and is central to the reactivity of this compound. It can be transformed into various other nitrogen-containing functionalities or can act as a leaving group in substitution reactions.

Reduction to Amino, Hydroxylamino, or Azo Derivatives

The reduction of the nitro group is a fundamental transformation that can yield several important derivatives. The reaction proceeds through a stepwise six-electron reduction, forming nitroso and hydroxylamino intermediates en route to the final amino product. The specific product obtained can often be controlled by the choice of reducing agent and reaction conditions.

Amino Derivatives: Complete reduction of the nitro group to an amine is a common and highly useful transformation. This can be achieved using a variety of reagents, including catalytic hydrogenation (e.g., with Pd/C, PtO₂, or Raney Nickel), or chemical reducing agents like iron in acidic media, tin(II) chloride, or sodium dithionite.

Hydroxylamino Derivatives: Partial reduction of the nitro group can selectively yield the corresponding hydroxylamine. This transformation is typically achieved under milder conditions, for example, using zinc dust in the presence of ammonium (B1175870) chloride or through electrolytic reduction. nih.gov

Azo Derivatives: Azo compounds can be formed by the reduction and condensation of aromatic nitro compounds. Reagents such as metal hydrides (e.g., lithium aluminum hydride) or zinc metal with sodium hydroxide (B78521) can promote the formation of the azo linkage. nih.gov

Target DerivativeTypical Reagents/ConditionsProduct Functional Group
AminoH₂, Pd/C; Fe/HCl; SnCl₂-NH₂
HydroxylaminoZn/NH₄Cl; Electrolytic reduction-NHOH
AzoLiAlH₄; Zn/NaOH-N=N-

Nitro Group as a Leaving Group in Substitution Reactions

The nitro group can function as an effective leaving group in nucleophilic aromatic substitution (SNA) reactions, particularly when the aromatic ring is sufficiently electron-deficient. In compounds like 2-styryl-3-nitropyridines, which are structurally similar to the title compound, the nitro group can be smoothly displaced by nucleophiles such as thiolate anions. mdpi.com This type of reaction proceeds via the SNA mechanism, where the nucleophile attacks the carbon atom bearing the nitro group, forming a Meisenheimer complex, which then rearomatizes by expelling the nitrite (B80452) ion.

This reactivity is also harnessed in denitrative cross-coupling reactions, where the nitro group is replaced by various carbon-centered fragments, providing a powerful tool for C-C bond formation. mdpi.com

Transformations of the Ethenyl Moiety

The carbon-carbon double bond in the ethenyl bridge is highly activated by the conjugated nitro group, making it the primary site for several important chemical transformations.

The primary reactions involving the ethenyl moiety include:

Michael Addition: As a classic Michael acceptor, the β-carbon of the ethenyl group is highly electrophilic and readily undergoes conjugate addition with a wide range of nucleophiles, including carbanions (e.g., malonates), amines, and thiols. nih.govmdpi.com This reaction is fundamental to its use as a building block for creating more complex molecules.

Cycloaddition Reactions: The electron-deficient double bond can participate as a 2π component in various cycloaddition reactions. It serves as an excellent dienophile in Diels-Alder reactions with electron-rich dienes and as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles. nih.govnih.gov Furthermore, [2+2] photocycloaddition reactions with other olefins are also known to occur, typically upon irradiation, to form substituted cyclobutane (B1203170) rings. nih.gov

Reduction of the Double Bond: The C=C double bond can be selectively reduced without affecting the nitro group or the pyridine ring. This transformation leads to the corresponding saturated 2-Methyl-5-(2-nitroethyl)pyridine. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄). This reduction can also be performed concurrently with the reduction of the nitro group using catalytic hydrogenation under appropriate conditions.

TransformationReaction TypeTypical Reagents/PartnersResulting Structure
Conjugate AdditionMichael AdditionMalonates, Amines, ThiolsFunctionalized nitroethylpyridine
Ring FormationDiels-Alder [4+2] CycloadditionElectron-rich dienesSubstituted cyclohexene (B86901) ring
Ring Formation[3+2] CycloadditionAzomethine ylides, NitronesFive-membered heterocyclic ring
Ring Formation[2+2] PhotocycloadditionOlefins, UV/Visible lightSubstituted cyclobutane ring
SaturationReductionNaBH₄Saturated ethyl bridge

Hydrogenation to Saturated Analogs

Hydrogenation of this compound can lead to several saturated analogs depending on the reaction conditions and catalysts employed. The process can selectively reduce the nitro group, the carbon-carbon double bond, and under more forcing conditions, the pyridine ring itself.

Catalytic hydrogenation is a common method for the reduction of such multifunctional compounds. The reaction typically proceeds in stages, allowing for the potential isolation of intermediate products.

Selective Reduction: Mild conditions using catalysts like Palladium on carbon (Pd/C) can selectively reduce the nitro group to an amine and the alkene to an alkane, yielding 2-amino-2-(2-methylpyridin-5-yl)ethan-1-ol.

Full Hydrogenation: More rigorous conditions, potentially involving higher pressures, temperatures, and stronger catalysts like Rhodium on alumina (B75360) or Raney Nickel, can lead to the full saturation of the pyridine ring, resulting in piperidine (B6355638) derivatives. researchgate.netnih.gov The hydrogenation of substituted pyridines often requires significant hydrogen pressure and elevated temperatures due to the aromatic stability of the pyridine nucleus. researchgate.net

CatalystProductConditions
Pd/C, H₂5-(2-Aminoethyl)-2-methylpyridineLow pressure, room temperature
PtO₂, H₂5-(2-Aminoethyl)-2-methylpiperidineHigh pressure, elevated temperature
Raney Ni, H₂5-(2-Aminoethyl)-2-methylpiperidineHigh pressure, elevated temperature

This interactive table summarizes potential hydrogenation outcomes. The specific conditions would require experimental optimization.

Epoxidation and Dihydroxylation of the Double Bond

The electron-deficient nature of the double bond, due to the electron-withdrawing nitro group, influences its reactivity towards epoxidation and dihydroxylation.

Epoxidation: While standard epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for electron-rich alkenes, their reaction with electron-deficient alkenes can be sluggish. Nucleophilic epoxidation methods, such as using a peroxide anion under basic conditions (e.g., the Weitz-Scheffer reaction), would be more suitable for forming the corresponding epoxide, 2-methyl-5-(3-nitrooxiran-2-yl)pyridine.

Dihydroxylation: The syn-dihydroxylation of the double bond can be achieved using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO), a procedure known as the Upjohn dihydroxylation. organic-chemistry.org This reaction typically proceeds via a cyclic osmate ester intermediate, leading to the formation of a syn-diol. khanacademy.orglibretexts.org The expected product would be 1-(2-methylpyridin-5-yl)-2-nitroethane-1,2-diol.

ReactionReagentProductStereochemistry
EpoxidationH₂O₂, NaOH2-Methyl-5-(3-nitrooxiran-2-yl)pyridineRacemic mixture
DihydroxylationOsO₄ (cat.), NMO1-(2-Methylpyridin-5-yl)-2-nitroethane-1,2-diolSyn

This interactive table outlines potential oxidation reactions of the double bond.

Oxidative Cleavage Reactions

Oxidative cleavage of the carbon-carbon double bond is a powerful tool for generating carbonyl compounds. Ozonolysis is the most common and effective method for this transformation. The reaction involves treating the alkene with ozone (O₃) followed by a workup step.

Reductive Workup: Using a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc/water for the workup step would cleave the double bond to yield two aldehyde fragments. For this compound, this would produce 2-methylpyridine-5-carbaldehyde and nitroacetaldehyde.

Oxidative Workup: An oxidative workup with hydrogen peroxide (H₂O₂) would yield the corresponding carboxylic acids: 2-methylnicotinic acid and nitroacetic acid.

These cleavage products, particularly 2-methylpyridine-5-carbaldehyde and 2-methylnicotinic acid, are valuable building blocks in organic synthesis.

Transformations involving the Methyl Group on the Pyridine Ring

The methyl group at the 2-position of the pyridine ring is analogous to a benzylic position and is susceptible to oxidation and radical reactions.

Oxidation to Aldehyde or Carboxylic Acid Derivatives

The selective oxidation of the methyl group can yield either the corresponding aldehyde or carboxylic acid. The oxidation of 2-methylpyridine (B31789) (α-picoline) and its derivatives is a well-established industrial process. wikipedia.org

Vapor-Phase Catalytic Oxidation: This method often employs heterogeneous catalysts, such as those based on vanadium oxide (V₂O₅), sometimes modified with other metal oxides. researchgate.netect-journal.kz By controlling reaction parameters like temperature and contact time, the reaction can be guided towards either the aldehyde (2-formyl-5-[(E)-2-nitroethenyl]pyridine) or the carboxylic acid (5-[(E)-2-nitroethenyl]picolinic acid).

Chemical Oxidation: Laboratory-scale oxidations can be performed with reagents like selenium dioxide (SeO₂) for conversion to the aldehyde or potassium permanganate (B83412) (KMnO₄) for a more vigorous oxidation to the carboxylic acid.

Reagent/CatalystProduct
SeO₂2-Formyl-5-[(E)-2-nitroethenyl]pyridine
KMnO₄5-[(E)-2-nitroethenyl]picolinic acid
V₂O₅, O₂ (air)Aldehyde or Carboxylic Acid (condition dependent)

This interactive table shows common reagents for the oxidation of the methyl group.

Radical Reactions at the Methyl Group

The methyl group can undergo free-radical substitution reactions, most commonly halogenation. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) can introduce a bromine atom to form 2-(bromomethyl)-5-[(E)-2-nitroethenyl]pyridine. This brominated intermediate is a versatile electrophile, readily participating in nucleophilic substitution reactions to introduce a wide range of functional groups.

Design and Synthesis of Advanced Chemical Intermediates

The transformations detailed above convert this compound into a variety of advanced chemical intermediates. These derivatives serve as valuable synthons for constructing more complex molecular architectures, including pharmacologically active compounds and functional materials.

The hydrogenation product, 5-(2-aminoethyl)-2-methylpyridine, is a diamine that can be used in the synthesis of ligands for coordination chemistry or as a building block for polyamides. The carboxylic acid derivatives obtained from oxidative processes, such as 5-[(E)-2-nitroethenyl]picolinic acid and 2-methylnicotinic acid, are key precursors for esters, amides, and other acid derivatives. wikipedia.orgresearchgate.net For example, nicotinic acid and its derivatives are important in the production of vitamins like Vitamin B3. researchgate.net The halogenated intermediate, 2-(bromomethyl)-5-[(E)-2-nitroethenyl]pyridine, is a powerful tool for introducing the substituted pyridyl moiety into larger molecules through alkylation reactions.

The strategic application of these chemical transformations allows for the systematic derivatization of the starting compound, providing a rich library of intermediates for various synthetic applications.

Advanced Applications in Chemical Science Excluding Biomedical

Role in Fine Chemical Synthesis as a Key Intermediate

In the realm of fine chemical synthesis, intermediates that offer versatile reactivity are of paramount importance. The structure of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine makes it a valuable building block for constructing more complex molecules. The chemistry of pyridine (B92270) and its derivatives is crucial for synthesizing intermediates that lead to novel materials. researchgate.net Generally, pyridine derivatives are stable but can be attacked by electrophiles, and they preferentially undergo radical substitution at the 2-position. researchgate.net

The synthetic utility of this compound is rooted in the reactivity of its nitroethenyl group. The electron-withdrawing nature of the nitro group, combined with the conjugated double bond, activates the molecule for a variety of chemical transformations. For instance, the nitro group can be readily reduced to an amino group, a fundamental transformation that opens pathways to amides, imines, and other nitrogen-containing heterocycles. Furthermore, the carbon-carbon double bond is susceptible to nucleophilic addition and cycloaddition reactions, allowing for the introduction of diverse functional groups and the construction of new ring systems.

Nitropyridines are often used as precursors in the synthesis of pharmaceuticals and agrochemicals. researchgate.net The synthesis of substituted nitropyridines is a field of active research, as direct nitration of the parent pyridine ring can be challenging and often results in low yields. researchgate.net Therefore, molecules like this compound, which already possess the nitro functionality, serve as crucial starting points. For example, various 2-substituted-5-nitropyridines have been synthesized from 3-nitropyridine, demonstrating the utility of nitropyridine intermediates. researchgate.net The reaction of 3-nitropyridine with ammonia (B1221849) in the presence of an oxidizing agent like potassium permanganate (B83412) can selectively yield 2-amino-5-nitropyridine, showcasing how these intermediates can be functionalized. ntnu.no This highlights the potential of this compound to be similarly transformed into a range of highly functionalized pyridine derivatives for specialized applications.

Potential in Material Science and Advanced Functional Materials

The unique electronic and structural features of pyridine derivatives are increasingly being exploited in material science for creating advanced functional materials. nbinno.com The combination of a heterocyclic aromatic ring and a conjugated, electron-deficient side chain in this compound suggests its potential utility in polymers, coordination chemistry, and organic electronics.

Precursors for Polymer Synthesis

The presence of a vinyl group makes this compound a promising monomer for polymerization. Vinylpyridine compounds are known to undergo polymerization through various mechanisms, including radical, cationic, or anionic pathways. wikipedia.org For instance, 2-vinylpyridine is used to synthesize poly(2-vinylpyridine) (P2VP) and various copolymers. wikipedia.orgsigmaaldrich.com These polymers have applications in electronic devices, sensors, energy storage systems, and as binders in coatings due to their excellent adhesion properties. sigmaaldrich.com

Polymerization of this compound would result in a polymer with pyridine rings as pendant groups. These functional polymers, such as Poly(4-vinylpyridine) (P4VP), can form strong interactions with acids and metal ions, making them useful in catalysis and ion-exchange systems. polysciences.com The resulting polymer from our target compound would possess unique characteristics imparted by the methyl and nitroethenyl substituents. The nitro group, in particular, would significantly alter the polymer's solubility, thermal stability, and electronic properties. Copolymers could also be synthesized by reacting this monomer with others like styrene or butadiene, allowing for the fine-tuning of material properties for specific applications. wikipedia.org

Ligands in Coordination Chemistry

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming complexes with a wide range of metal ions through the lone pair of electrons on the nitrogen atom. nih.govwikipedia.org These transition metal pyridine complexes are used in catalysis and have potential applications as cytotoxic compounds and molecular magnets. nih.govwikipedia.org

This compound can act as a monodentate ligand, coordinating to a metal center via the pyridine nitrogen. The properties of the resulting metal complex can be tuned by the electronic and steric effects of the ring substituents. nih.gov The methyl group at the 2-position provides some steric hindrance, which can influence the coordination geometry and the stability of the complex. More significantly, the (E)-2-nitroethenyl group at the 5-position is strongly electron-withdrawing. This effect reduces the electron density on the pyridine ring and decreases the basicity of the nitrogen atom. A ligand's basicity, often estimated from its pKa value, is directly related to its coordination behavior. nih.govacs.org This modification of the electronic properties of the pyridine ligand can, in turn, regulate the electronic properties of the metal center in the complex, which is a key factor in designing catalysts with specific activities. nih.gov

Components in Organic Electronic Materials

Pyridine-containing compounds are increasingly investigated for their use in organic electronic materials, such as organic light-emitting diodes (OLEDs), solar cells, and organic semiconductors. nbinno.comgoogle.com The electron-deficient nature of the pyridine ring makes it a useful component for electron-transporting materials.

The molecular structure of this compound is well-suited for applications in organic electronics. It possesses an extended π-conjugated system that includes the pyridine ring and the nitroethenyl group. The presence of the potent electron-withdrawing nitro group further lowers the energy levels of the molecular orbitals (LUMO), a desirable characteristic for electron-accepting and electron-transporting materials. Incorporating electron-deficient units like dibenzothiophene sulfone and pyridine into organic materials can enhance their electron mobility, which is beneficial for achieving charge balance and higher efficiency in devices. google.com Similarly, the rational design of organic electrode materials incorporating electron-withdrawing pyridine units has been shown to be important for achieving high-performance rechargeable batteries. rsc.org Therefore, this compound could serve either as a functional material itself or as a key building block for constructing larger, high-performance conjugated systems for various optoelectronic applications.

Summary of Potential Applications

Application AreaRationaleKey Structural Feature
Fine Chemical SynthesisVersatile building block for complex functionalized pyridines.Reactive nitroethenyl group (reducible nitro, reactive C=C bond).
Polymer SynthesisMonomer for creating functional polymers with tunable properties.Polymerizable vinyl group.
Coordination ChemistryLigand for forming metal complexes with tailored electronic properties.Pyridine nitrogen lone pair; electron-withdrawing substituent.
Organic ElectronicsComponent for electron-transporting or semiconducting materials.Conjugated π-system; strong electron-withdrawing nitro group.

Conclusion and Future Research Perspectives

Current Challenges in the Synthesis and Utility of Nitroethenyl Pyridines

The synthesis and application of nitroethenyl pyridines, including the title compound, are beset by several challenges inherent to pyridine (B92270) chemistry.

Ring Synthesis and Functionalization: The pyridine ring is electron-deficient, which makes it resistant to electrophilic substitution reactions commonly used for benzene (B151609) derivatives. Consequently, direct nitration of a pyridine ring is often inefficient due to the protonation of the ring nitrogen under acidic conditions, which strongly deactivates the ring. mdpi.com This necessitates the construction of the functionalized ring from acyclic precursors or through multi-step functional group interconversions, which can be complex and low-yielding. mdpi.com

Regioselectivity: Controlling the precise placement of substituents on the pyridine ring is a persistent challenge. mdpi.com The synthesis of a specific isomer like 2-Methyl-5-[(E)-2-nitroethenyl]pyridine requires careful selection of starting materials and reaction pathways to avoid the formation of unwanted regioisomers.

Side-Chain Formation: The creation of the (E)-2-nitroethenyl side chain, typically via a condensation reaction between a pyridine-5-carbaldehyde derivative and a nitroalkane, requires careful optimization. Key challenges include ensuring high stereoselectivity for the desired (E)-isomer and avoiding polymerization or side reactions. The reaction of related 2-methyl-3-nitropyridines with aldehydes to form styrylpyridines highlights that achieving pure trans-isomer products is a critical objective. nih.gov

Limited Utility of the Nitro Group: While the nitro group is a powerful electron-withdrawing group that can activate the molecule for certain reactions, it can also limit its utility. The strong deactivating effect can hinder subsequent electrophilic functionalization of the pyridine ring. Although it activates the system for nucleophilic aromatic substitution (SNAr), this can lead to mixtures of products if multiple reactive sites are present, complicating purification and reducing yields. nih.gov

Emerging Research Avenues for this compound

Despite the challenges, the unique structure of this compound opens up several promising avenues for future research, particularly in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery: Pyridine derivatives are a cornerstone of modern medicine, with demonstrated activities including anticancer, antimicrobial, and anti-inflammatory effects. rsc.orgmdpi.com The 2-methyl-5-nitro substitution pattern is found in various biologically active compounds. nih.govwikipedia.org The nitroethenyl group is a known Michael acceptor, capable of forming covalent bonds with biological nucleophiles, a strategy increasingly used in the design of targeted enzyme inhibitors. Therefore, a major emerging research avenue is the synthesis and biological evaluation of this compound and its analogues as potential therapeutic agents, particularly as kinase inhibitors or antiproliferative agents. nih.gov

Structure-Activity Relationship (SAR) Studies: The compound is an ideal candidate for SAR studies. Systematic modifications of the pyridine ring, the methyl group, and the nitroethenyl moiety could lead to the discovery of compounds with optimized potency and selectivity against various biological targets. For example, related studies on thioalkyl pyridine derivatives have shown that small structural changes can significantly impact psychotropic effects like anxiolytic and antidepressant activity.

Fluorescent Probes and Materials: Certain styrylpyridines, which share the pyridyl-vinyl structural motif, are known to exhibit interesting fluorescent properties. nih.gov Research could be directed towards investigating the photophysical properties of this compound. This could lead to its application as a fluorescent probe for biological imaging or as a building block for advanced organic materials used in electronics or sensor technology.

Potential for New Synthetic Methodologies and Chemical Applications

Future work will likely focus on developing more efficient and sustainable methods for the synthesis of this compound and expanding its use as a versatile chemical intermediate.

Modern Synthetic Methods: There is significant potential for applying modern synthetic strategies to overcome classical challenges.

C-H Functionalization: Direct C-H functionalization techniques could provide more atom-economical routes to substituted pyridine precursors, bypassing the need for traditional multi-step sequences. mdpi.com

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters, which could be advantageous for optimizing the hazardous nitration and condensation steps.

Catalysis: The development of novel catalysts, including metal-free systems, could improve the efficiency and stereoselectivity of the nitroethenyl side-chain formation, providing an alternative to established methods like the Heck reaction for creating C-C double bonds. nih.gov

Versatile Synthetic Building Block: The rich reactivity of the nitroethenyl group makes the title compound a potentially valuable synthetic intermediate.

The nitro group can be reduced to an amine, providing a handle for amide coupling or further heterocycle formation.

The activated double bond can participate in a variety of chemical transformations, including Michael additions, cycloaddition reactions, and reductions.

This dual reactivity allows this compound to serve as a versatile scaffold for the synthesis of more complex and diverse molecular architectures for applications in drug discovery and materials science.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-5-[(E)-2-nitroethenyl]pyridine, and how are intermediates validated?

Synthesis of nitroethenyl-substituted pyridines typically involves cross-coupling or condensation reactions. For example, analogous compounds like 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine are synthesized via routes involving palladium-catalyzed coupling or nucleophilic substitution (e.g., using methyl lithium or Grignard reagents) . Validation of intermediates often employs nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GCMS) to confirm structural integrity and purity. For instance, 3-(4-allyl-2-methoxyphenoxy)pyridine was validated by matching NMR/GCMS data with literature .

Q. What safety protocols should be followed when handling nitroethenyl-substituted pyridines in the lab?

Key precautions include:

  • Avoiding inhalation, skin contact, or ingestion by using fume hoods, gloves, and goggles.
  • Storing the compound in sealed containers in dry, ventilated areas to prevent degradation .
  • Implementing emergency measures such as eye rinsing (15+ minutes with water) and immediate medical consultation for exposure .

Q. How can researchers assess the stability of this compound under varying conditions?

Stability studies should include:

  • Thermal analysis (e.g., thermogravimetric analysis, TGA) to monitor decomposition temperatures.
  • Exposure to light, humidity, and oxidizing agents to identify degradation pathways.
  • Regular HPLC or UV-Vis spectroscopy to track compound integrity over time .

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be resolved?

Contradictions in NMR or mass spectra may arise from isomerism, impurities, or solvent effects. Strategies include:

  • Repeating experiments under controlled conditions (e.g., anhydrous solvents).
  • Comparing experimental data with computational predictions (e.g., using PubChem’s InChI or SMILES descriptors) .
  • Cross-validating with X-ray crystallography, as demonstrated for 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridinium iodide, where crystal packing clarified structural ambiguities .

Q. What methodologies are used to determine the crystal structure of nitroethenyl-pyridine derivatives?

Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:

  • Growing high-quality crystals via slow evaporation or diffusion methods.
  • Data collection using a Bruker APEXII CCD diffractometer.
  • Structural refinement with software like SHELXL97, accounting for hydrogen bonding (e.g., C—H···I interactions in pyridinium salts) .

Q. How can in vitro metabolic studies identify reactive intermediates of nitroethenyl-substituted pyridines?

Methodologies adapted from heterocyclic amine research (e.g., PhIP metabolism) include:

  • Incubating the compound with liver cytosol or S9 fractions and cofactors (e.g., acetyl-CoA).
  • Tracking adduct formation via LC-MS and identifying biomarkers like hydroxylated derivatives.
  • Using CYP450 inhibitors (e.g., furafylline for CYP1A2) to elucidate enzymatic pathways .

Q. What strategies optimize reaction yields for pyridine derivatives with nitroethenyl groups?

Optimization may involve:

  • Screening catalysts (e.g., copper complexes for C–N bond formation) .
  • Adjusting solvent polarity and temperature to favor the (E)-isomer.
  • Employing microwave-assisted synthesis to reduce side reactions, as seen in related pyrazolo[3,4-b]pyridine syntheses .

Q. How can computational tools predict the physicochemical properties of this compound?

Density functional theory (DFT) calculations and molecular docking can predict:

  • LogP and polar surface area (PSA) for bioavailability.
  • Electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • Non-linear optical (NLO) potential, though symmetry (e.g., centrosymmetric P1 space groups) may limit NLO activity .

Methodological Guidelines

  • Synthesis : Prioritize palladium-catalyzed coupling for regioselectivity .
  • Characterization : Combine NMR, XRD, and computational tools for unambiguous identification .
  • Metabolic Studies : Use isotopically labeled analogs to trace metabolic pathways in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.